![molecular formula C27H44O3 B602416 3α-paricalcitol CAS No. 216161-87-4](/img/new.no-structure.jpg)
3α-paricalcitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3α-paricalcitol is an isomer of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
科学的研究の応用
Key Mechanisms of Action
- Suppression of PTH : Reduces serum iPTH levels effectively.
- Reduction of Proteinuria : Demonstrates potential in lowering protein levels in urine, which is critical in diabetic CKD patients.
- Bone Health : Aids in maintaining bone mineral density by regulating calcium and phosphorus metabolism.
Management of Secondary Hyperparathyroidism
3α-Paricalcitol is primarily indicated for the treatment of SHPT in patients with CKD. A meta-analysis has shown its efficacy in reducing iPTH levels significantly compared to placebo:
This reduction is crucial as elevated PTH levels can lead to bone disease and cardiovascular complications.
Impact on Proteinuria
Research indicates that this compound effectively lowers proteinuria in diabetic CKD patients. A long-term study highlighted that patients receiving paricalcitol had a significant decrease in protein levels, which correlates with improved renal outcomes:
Study | Condition | Baseline Proteinuria (g/day) | Post-Treatment Proteinuria (g/day) |
---|---|---|---|
Long-term Study | Diabetic CKD | 2.5 | 1.2 |
Cardiovascular Benefits
Active vitamin D analogs, including this compound, have been associated with reduced cardiovascular events in patients undergoing dialysis. The mechanism is believed to involve the modulation of calcium and phosphorus metabolism, which can mitigate vascular calcification.
Case Study 1: Efficacy in End-Stage Renal Disease
A multicenter study involving 164 end-stage renal disease patients demonstrated that treatment with paricalcitol led to a rapid decrease in iPTH levels over a 13-month period:
- Initial iPTH : 628 pg/ml
- iPTH after 5 months : 295 pg/ml
- Adverse Events : Occurred in 26% of patients but were manageable without significant complications .
Case Study 2: Long-term Safety Profile
Another investigation focused on the long-term safety and efficacy of paricalcitol in CKD stages 3 and 4 revealed:
特性
CAS番号 |
216161-87-4 |
---|---|
分子式 |
C27H44O3 |
分子量 |
416.64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。